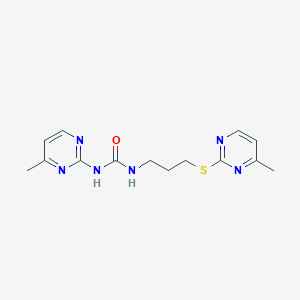
1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea is a useful research compound. Its molecular formula is C14H18N6OS and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and exhibits a range of biological effects that are crucial for therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4S
- Molecular Weight : 284.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine ring enhances its ability to bind to these targets, potentially leading to modulation of their activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor effects. For instance, derivatives that share the pyrimidine moiety have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
A specific study demonstrated that compounds related to this structure inhibited the proliferation of malignant pleural mesothelioma (MPM) cells through mechanisms involving the ERK signaling pathway, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. Research indicates that certain derivatives exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways. The effectiveness against various strains of bacteria suggests a broad-spectrum potential for this compound.
Table 1: Summary of Biological Activities
Clinical Trials
Clinical trials are ongoing to evaluate the efficacy of similar compounds in treating various cancers, including cholangiocarcinoma, where the target is specific gene mutations and amplifications related to FGFR2 .
科学的研究の応用
Scientific Research Applications
- Medicinal Chemistry : The compound is primarily investigated for its potential as a therapeutic agent. Its design allows for modulation of biological targets, making it a candidate for drug development aimed at various diseases, including cancer and infectious diseases.
- Enzyme Inhibition Studies : Research suggests that 1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea may interact with specific enzymes, modulating their activity. This interaction is crucial for understanding its mechanism of action and developing inhibitors for therapeutic purposes.
- Signal Transduction Pathway Modulation : The compound's ability to influence signal transduction pathways by binding to receptors has been noted in preliminary studies. This modulation is essential for developing treatments targeting cellular signaling abnormalities.
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, indicating potential use in developing new antibiotics.
Case Studies
Several case studies have been conducted to explore the applications of this compound:
- Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains. The compound exhibited significant inhibition zones, indicating its effectiveness as a potential antibiotic agent.
特性
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-3-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-10-4-7-15-12(18-10)20-13(21)16-6-3-9-22-14-17-8-5-11(2)19-14/h4-5,7-8H,3,6,9H2,1-2H3,(H2,15,16,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEICGRSUAKVQOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













